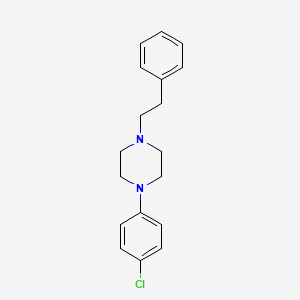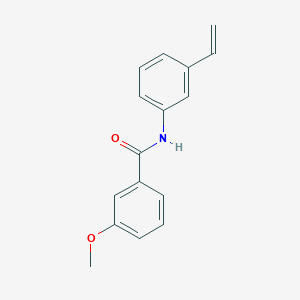
N,N-diethyl-1-(1H-indol-3-yl)-2(1H)-isoquinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIDS is a member of the sulfonamide family and is a potent inhibitor of chloride channels. It was first synthesized in the 1970s and has since been used in a wide range of scientific research studies due to its unique properties. DIDS is known to be a potent inhibitor of both anion and cation channels, which makes it a valuable tool for studying the mechanisms of ion transport in cells.
Wirkmechanismus
DIDS is a potent inhibitor of chloride channels and has been shown to block both anion and cation channels. It is believed that DIDS binds to the channel protein and blocks the movement of ions through the channel. This inhibition of ion transport can have a wide range of effects on cellular processes, depending on the specific channel being targeted.
Biochemical and Physiological Effects:
DIDS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit insulin secretion in pancreatic beta cells, which suggests that it may play a role in the regulation of glucose homeostasis. DIDS has also been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in the regulation of intracellular pH. Additionally, DIDS has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which is involved in the regulation of chloride transport in epithelial cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DIDS in lab experiments is its potency as a chloride channel inhibitor. It has been shown to be effective at relatively low concentrations, which makes it a valuable tool for studying the mechanisms of ion transport in cells. However, one limitation of using DIDS is its non-specificity. It has been shown to inhibit a wide range of ion channels, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of future directions for research involving DIDS. One area of interest is the role of chloride channels in the regulation of insulin secretion. DIDS has been shown to inhibit insulin secretion in pancreatic beta cells, but the specific channels involved in this process are not well understood. Another area of interest is the role of chloride channels in neuronal signaling. DIDS has been shown to inhibit the activity of chloride channels in neurons, but the specific channels involved in this process are not well understood. Finally, there is interest in developing more specific inhibitors of chloride channels that can be used in a wider range of experiments.
Synthesemethoden
The synthesis of DIDS is a multi-step process that involves the reaction of indole-3-acetic acid with ethyl chloroformate to form the corresponding acid chloride. This intermediate is then reacted with isoquinoline in the presence of a base to form the desired product. The final step involves the reaction of the sulfonamide group with the product to yield DIDS.
Wissenschaftliche Forschungsanwendungen
DIDS has been used extensively in scientific research due to its unique properties. It has been shown to be a potent inhibitor of chloride channels, which makes it a valuable tool for studying the mechanisms of ion transport in cells. DIDS has also been used in studies investigating the role of chloride channels in various physiological processes, such as insulin secretion and neuronal signaling.
Eigenschaften
IUPAC Name |
N,N-diethyl-1-(1H-indol-3-yl)-1H-isoquinoline-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-3-23(4-2)27(25,26)24-14-13-16-9-5-6-10-17(16)21(24)19-15-22-20-12-8-7-11-18(19)20/h5-15,21-22H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPMQONKPIMRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5223924.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223933.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5223940.png)
![2-(4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5223945.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B5223951.png)
![N-(2-methoxyethyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5223956.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B5223963.png)

![4-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5223991.png)
![N~2~-(4-isopropylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223998.png)

![(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine](/img/structure/B5224012.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{[(3S)-2-oxo-3-azepanyl]amino}nicotinamide](/img/structure/B5224014.png)